molecular formula C12H11NO4S2 B1319885 Phenyl[(thien-2-ylsulfonyl)amino]acetic acid CAS No. 1103529-64-1

Phenyl[(thien-2-ylsulfonyl)amino]acetic acid

Cat. No.: B1319885
CAS No.: 1103529-64-1
M. Wt: 297.4 g/mol
InChI Key: MQRAXDIFYJBZCA-UHFFFAOYSA-N
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Description

Phenyl[(thien-2-ylsulfonyl)amino]acetic acid is an organic compound with the molecular formula C12H11NO4S2 and a molecular weight of 297.35 g/mol . It is characterized by the presence of a phenyl group, a thienylsulfonyl group, and an aminoacetic acid moiety. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[(thien-2-ylsulfonyl)amino]acetic acid typically involves the reaction of phenylacetic acid with thien-2-ylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Phenyl[(thien-2-ylsulfonyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

Phenyl[(thien-2-ylsulfonyl)amino]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl[(thien-2-ylsulfonyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl[(thien-2-ylsulfonyl)amino]acetic acid is unique due to the combination of the phenyl, thienylsulfonyl, and aminoacetic acid groups. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .

Properties

IUPAC Name

2-phenyl-2-(thiophen-2-ylsulfonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c14-12(15)11(9-5-2-1-3-6-9)13-19(16,17)10-7-4-8-18-10/h1-8,11,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRAXDIFYJBZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246540
Record name α-[(2-Thienylsulfonyl)amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103529-64-1
Record name α-[(2-Thienylsulfonyl)amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1103529-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(2-Thienylsulfonyl)amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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